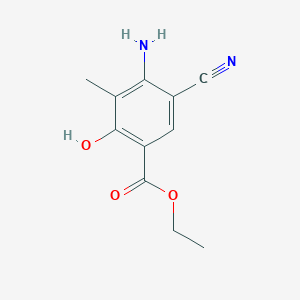
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Cat. No. B1305510
Key on ui cas rn:
72817-85-7
M. Wt: 220.22 g/mol
InChI Key: AREVECVPDJASFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07659245B2
Procedure details


To a solution of LiOH×H2O (8.4 g, 0.2 mol) in ethanol/water (1:1, 300 mL) was added compound 74 (22 g, 0.1 mol) at RT and the reaction mixture was refluxed at 80° C. for 4 h. The reaction mixture was concentrated under vacuum, the obtained residue was diluted with water (100 mL), washed with pet. ether/ethyl acetate (1:1, 2×200 mL). The aqueous layer was separated, acidified to pH=5 using 1.5N HCl and the obtained solid product was filtered off. The aqueous layer was further extracted with ethyl acetate (2×300 mL), dried and concentrated to give more product. The combined products was washed with 5% ethyl acetate in pet. ether to give the pure title compound (19 g, >95%).



Identifiers


|
REACTION_CXSMILES
|
[Li+].[OH-].O.C([O:6][C:7](=[O:19])[C:8]1[CH:13]=[C:12]([C:14]#[N:15])[C:11]([NH2:16])=[C:10]([CH3:17])[C:9]=1[OH:18])C>C(O)C.O>[NH2:16][C:11]1[C:12]([C:14]#[N:15])=[CH:13][C:8]([C:7]([OH:19])=[O:6])=[C:9]([OH:18])[C:10]=1[CH3:17] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(C(=C(C(=C1)C#N)N)C)O)=O
|
|
Name
|
ethanol water
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the obtained residue was diluted with water (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with pet. ether/ethyl acetate (1:1, 2×200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the obtained solid product was filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was further extracted with ethyl acetate (2×300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give more product
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined products was washed with 5% ethyl acetate in pet. ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=C(C(=O)O)C=C1C#N)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

